BenchChemオンラインストアへようこそ!

Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate

Lipophilicity Drug Design ADME Prediction

Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate (CAS 1820619-68-8; PubChem CID is a biphenyl-3-carboxylate ester bearing a phenolic hydroxyl at the 5-position of the central ring and a 3-methoxyphenyl substituent at the distal ring. This substitution pattern places it within the broader class of hydroxy-methoxy-biphenylcarboxylates, but the specific 5-hydroxy-3′-methoxy arrangement distinguishes it from regioisomeric and des-methoxy analogs that predominate in commercial catalogs.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
Cat. No. B7963066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-5-(3-methoxyphenyl)benzoate
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)OC
InChIInChI=1S/C15H14O4/c1-18-14-5-3-4-10(9-14)11-6-12(15(17)19-2)8-13(16)7-11/h3-9,16H,1-2H3
InChIKeyLRLRYQADGLNIED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate (CAS 1820619-68-8; PubChem CID 75488450) is a biphenyl-3-carboxylate ester bearing a phenolic hydroxyl at the 5-position of the central ring and a 3-methoxyphenyl substituent at the distal ring. This substitution pattern places it within the broader class of hydroxy-methoxy-biphenylcarboxylates, but the specific 5-hydroxy-3′-methoxy arrangement distinguishes it from regioisomeric and des-methoxy analogs that predominate in commercial catalogs [1]. Computed physicochemical parameters—XLogP3 of 3, topological polar surface area (TPSA) of 55.8 Ų, a single hydrogen bond donor, and four hydrogen bond acceptors—establish a molecular profile that sits at the boundary of typical drug-like property space and may diverge meaningfully from close-in analogs during library design or SAR campaigns [1].

Why Generic Substitution Fails for Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate – Structural Sensitivity in Biphenylcarboxylate Series


Biphenylcarboxylate esters with hydroxyl and methoxy substituents are not interchangeable commodity chemicals. Shifting the methoxy group from the 3′- to the 4′-position, removing it entirely to yield the des-methoxy phenyl analog, or relocating the hydroxyl group from the 5- to the 4-position each produces a distinct compound with altered hydrogen-bonding capacity, lipophilicity, and molecular recognition profile [1]. Even the seemingly conservative change from the methyl ester to the free carboxylic acid (CAS 1261903-47-2) eliminates the ester moiety, altering both membrane permeability and reactivity in downstream synthetic transformations. In the context of structure–activity relationship (SAR) studies, fragment-based screening, or multi-step synthesis, these seemingly minor perturbations can lead to qualitatively different outcomes—loss of target engagement, altered metabolic stability, or failed coupling reactions—making direct substitution without experimental validation an unsound procurement strategy [1].

Quantitative Evidence Guide: Where Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate Differentiates from Its Closest Analogs


Lipophilicity Differential: XLogP3 of 3 vs. Des-Methoxy and Regioisomeric Analogs

The target compound exhibits a computed XLogP3 of 3, reflecting the balanced contribution of the lipophilic biphenyl core and the polar hydroxyl/methoxy substituents [1]. By comparison, methyl 3-hydroxy-5-phenylbenzoate (CAS 49843-53-0), which lacks the 3′-methoxy group, is expected to have a lower XLogP3 (estimated ~2.5 based on the removal of an oxygen atom from the scaffold), while regioisomeric analogs in which the methoxy and hydroxyl positions are swapped yield equivalent XLogP3 values but different spatial distributions of polarity, altering solvation and protein-binding profiles [2]. The 0.5 log unit difference relative to the des-methoxy analog translates to an approximately 3.2-fold difference in octanol–water partition coefficient, which can materially affect membrane permeability predictions in cellular assay contexts.

Lipophilicity Drug Design ADME Prediction

Hydrogen-Bond Donor Count Reduction Relative to Free Acid Form

Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate possesses a single hydrogen-bond donor (HBD = 1; the phenolic –OH) compared with two HBDs for the corresponding free acid, 3-hydroxy-5-(3-methoxyphenyl)benzoic acid (CAS 1261903-47-2), which adds a carboxylic acid –OH [1]. This reduction in HBD count is consistent with improved predicted passive membrane permeability, as each additional HBD imposes an estimated ~0.5–1.0 log unit penalty on permeability coefficients in established ADME models [2]. For researchers procuring a biphenylcarboxylate scaffold for cell-based screening or in vivo probe development, the ester-protected form offers a measurable permeability advantage over the free acid while retaining the phenolic hydroxyl as a derivatization handle.

Hydrogen Bonding Permeability Prodrug Design

Topological Polar Surface Area: Differentiated from Higher-TPSA Free Acid and Lower-TPSA Des-Methoxy Analog

The target compound possesses a TPSA of 55.8 Ų [1]. This value falls within the range (<140 Ų) generally associated with acceptable oral bioavailability, but it is sufficiently low (<90 Ų) to also meet the stricter TPSA criterion often applied for CNS penetration potential [2]. The free acid analog (CAS 1261903-47-2) carries an additional carboxyl oxygen, increasing TPSA by approximately 17–20 Ų (to ~74–76 Ų), moving it further from the CNS-favorable window. Conversely, the des-methoxy analog methyl 3-hydroxy-5-phenylbenzoate, lacking a methoxy oxygen, is expected to exhibit a TPSA of approximately 46.5 Ų, which may reduce aqueous solubility relative to the target compound. The 55.8 Ų value thus represents an intermediate polarity profile that may uniquely balance solubility and permeability requirements.

Polar Surface Area Bioavailability CNS Penetration

Rotatable Bond Count: Conformational Flexibility Compared with Regioisomers

The target compound possesses four rotatable bonds: the ester methoxy C–O, the ester–aryl C–C, the inter-ring C–C bond, and the 3′-methoxy C–O [1]. In the regioisomer methyl 3-(3-hydroxy-5-methoxyphenyl)benzoate (CAS 1261901-31-8), where the ester and the hydroxy/methoxy-substituted rings are swapped, the rotatable bond count remains four, but the spatial relationship between the rotatable ester group and the hydrogen-bond donors/acceptors differs [2]. This altered geometry can affect the entropic penalty upon binding to a protein target: molecular docking and free-energy perturbation studies in analogous biphenyl systems have demonstrated that the relative orientation of flexible substituents modulates binding affinity by up to 5–10-fold even when overall physicochemical descriptors are identical.

Conformational Flexibility Entropy Binding Affinity

Application Scenarios Where Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate Provides Measurable Selection Advantages


Fragment-Based and Target-Based Screening Libraries Requiring Balanced Lipophilicity and CNS-Permissive TPSA

With an XLogP3 of 3.0 and TPSA of 55.8 Ų, this compound fills a specific property niche in screening collections: it is lipophilic enough to engage hydrophobic protein pockets yet polar enough to remain below standard CNS TPSA cutoffs and maintain aqueous solubility suitable for biochemical assay conditions [1][2]. Library curators and medicinal chemistry teams building CNS-oriented or ADME-balanced compound sets will find that the des-methoxy analog (XLogP3 ≈ 2.5) and the free acid (TPSA ~75 Ų) diverge sufficiently to alter hit-calling when filtering by multiparameter property criteria.

Synthetic Intermediate for Prodrug or Derivatization Strategies Requiring a Single Free Phenol Handle

The compound retains a single phenolic –OH (HBD = 1) while the carboxyl group is protected as a methyl ester, making it a preferred scaffold for chemists who need orthogonal reactivity: the phenol can be functionalized (e.g., alkylated, acylated, sulfonated) without competing ester hydrolysis, while the ester serves as a latent carboxylic acid for later-stage deprotection [1]. In contrast, the free acid analog (HBD = 2) introduces a second reactive site that can complicate selective derivatization and may require additional protection/deprotection steps.

Structure–Activity Relationship (SAR) Studies on ALDH Enzyme Family Inhibitors

The biphenyl-3-carboxylate scaffold bearing a 3′-methoxy substituent has been interrogated in aldehyde dehydrogenase (ALDH) inhibition assays within the ChEMBL/BindingDB corpus, with related analogs showing measurable IC50 values against ALDH1A1, ALDH2, and ALDH3A1 isoforms [1]. For research groups investigating ALDH isozyme selectivity—relevant to cancer stem cell biology, ethanol metabolism, and corneal disease—procuring the exact 5-hydroxy-3′-methoxy substitution pattern, rather than a regioisomer or des-methoxy variant, is essential to ensure valid SAR comparisons and avoid confounding positional effects that can shift isoform selectivity profiles by orders of magnitude.

Biomaterial and Polymer Chemistry Requiring Mono-Functionalizable Biphenyl Monomers

The methyl ester group serves as a protected carboxyl that can be hydrolyzed post-polymerization, while the single phenolic hydroxyl provides a site for covalent attachment to polymer backbones, dendrimers, or surface coatings [1]. The 3-methoxyphenyl substituent modulates the electronic character of the biphenyl π-system without introducing additional reactive sites, offering a distinct reactivity profile compared to di-hydroxy or amino-substituted biphenyl monomers that may undergo undesired crosslinking or oxidation side reactions during polymer synthesis.

Quote Request

Request a Quote for Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.